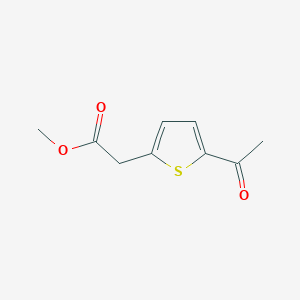

Methyl 2-(5-acetylthiophen-2-yl)acetate

Description

Historical Context of Thiophene Derivatives in Organic Chemistry

The historical foundation of thiophene chemistry traces back to the seminal discovery by Viktor Meyer in 1882, who identified thiophene as a contaminant in benzene through its characteristic reaction with isatin and sulfuric acid to form a blue dye known as indophenin. This discovery fundamentally challenged the existing understanding of aromatic systems and established thiophene as a crucial member of the five-membered heterocyclic family. Meyer's observation that the blue indophenin formation, previously attributed to benzene itself, was actually caused by trace amounts of thiophene, demonstrated the extraordinary reactivity and distinctive properties of sulfur-containing heterocycles. The subsequent isolation and characterization of thiophene revealed its aromatic nature, with a resonance stabilization energy of 22-28 kilocalories per mole, somewhat less than benzene's 36 kilocalories per mole, yet sufficient to confer remarkable chemical stability and unique reactivity patterns.

The evolution of thiophene chemistry throughout the late nineteenth and early twentieth centuries saw the development of fundamental synthetic methodologies that continue to influence contemporary organic synthesis. The Paal-Knorr thiophene synthesis, developed through the work of Paal and Knorr, established the condensation of 1,4-diketones with sulfidizing reagents as a cornerstone method for thiophene ring construction. This synthetic approach, utilizing reagents such as phosphorus pentasulfide or Lawesson's reagent, provided chemists with reliable access to substituted thiophene derivatives and laid the groundwork for the systematic exploration of structure-activity relationships within this heterocyclic family. The mechanism of this transformation, involving initial thione formation followed by cyclization and aromatization, exemplified the importance of understanding reaction pathways in the development of efficient synthetic protocols.

| Historical Milestone | Year | Significance |

|---|---|---|

| Discovery of thiophene by Viktor Meyer | 1882 | First identification of thiophene as distinct aromatic heterocycle |

| Development of Paal-Knorr synthesis | Early 1900s | Established fundamental synthetic methodology for thiophene construction |

| Gewald reaction development | Mid-20th century | Introduced aminothiophene synthesis via multicomponent reactions |

| Modern multicomponent approaches | Late 20th-21st century | Enhanced efficiency and diversity in thiophene synthesis |

The recognition of thiophene's occurrence in petroleum and coal tar, sometimes in concentrations reaching 1-3 percent, highlighted its natural abundance and economic significance. This discovery prompted extensive research into hydrodesulfurization processes for petroleum refining, while simultaneously expanding scientific understanding of sulfur-containing organic compounds in geological systems. The identification of thiophene derivatives in ancient Martian soil sediments by the Curiosity rover between 2012 and 2017 further underscored the cosmological significance of these compounds, suggesting potential abiotic formation pathways under hydrothermal conditions that may have implications for astrobiology and the search for extraterrestrial life.

Structural Significance of Acetyl and Ester Functional Groups

The acetyl functional group, denoted by the chemical formula -COCH3 and structure -C(=O)-CH3, represents one of the most versatile and widely encountered moieties in organic chemistry. Within the context of this compound, the acetyl group serves multiple crucial functions that significantly influence both the compound's reactivity and its potential applications. The carbonyl carbon of the acetyl group exhibits electrophilic character due to the electron-withdrawing nature of the oxygen atom, making it susceptible to nucleophilic attack and enabling various chemical transformations including aldol condensations, reduction reactions, and enolate chemistry. This reactivity profile is particularly important in synthetic chemistry, where the acetyl group can serve as a handle for further functionalization or as a protecting group strategy in complex synthetic sequences.

The incorporation of an acetyl group into organic molecules frequently enhances their biological activity and pharmacokinetic properties, as demonstrated by numerous pharmaceutical compounds including acetylsalicylic acid (aspirin) and acetaminophen. The acetyl moiety's ability to increase lipophilicity and facilitate passage across biological membranes, particularly the blood-brain barrier, has made it a valuable pharmacophore in drug design. In the context of thiophene derivatives, the acetyl group's electron-withdrawing properties can modulate the electronic distribution within the aromatic system, potentially influencing both the compound's stability and its interactions with biological targets or catalytic systems.

The ester functional group in this compound, specifically the methyl acetate portion, contributes significantly to the compound's overall properties and synthetic utility. Esters are characterized by their distinctive RCOOR' structure, where the carbonyl carbon is bonded to an oxygen atom that connects to an alkyl or aryl group. This functional group arrangement creates a unique electronic environment that influences both the compound's physical properties, such as solubility and volatility, and its chemical reactivity patterns. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, providing a potential route for structural modification and enabling the compound to serve as a protected carboxylic acid derivative in synthetic applications.

| Functional Group | Key Characteristics | Reactivity Patterns | Biological Significance |

|---|---|---|---|

| Acetyl (-COCH3) | Electrophilic carbonyl carbon | Nucleophilic addition, enolate formation | Enhanced membrane permeability, metabolic activation |

| Methyl ester (-COOCH3) | Hydrolyzable linkage | Saponification, transesterification | Prodrug potential, improved bioavailability |

| Thiophene ring | Aromatic sulfur heterocycle | Electrophilic substitution, metal coordination | Bioisosterism with benzene, enhanced binding affinity |

The synergistic combination of acetyl and ester functionalities within the thiophene framework creates a compound with remarkable synthetic versatility and potential for diverse applications. The electron-withdrawing nature of both functional groups can significantly influence the thiophene ring's electronic properties, potentially altering its aromaticity and reactivity toward electrophilic substitution reactions. This electronic modulation may enhance the compound's stability under oxidative conditions while maintaining sufficient reactivity for synthetic transformations. Furthermore, the presence of multiple functional groups provides numerous sites for chemical modification, enabling the development of structure-activity relationships and the optimization of desired properties for specific applications.

Role in Contemporary Heterocyclic Compound Research

Contemporary research in heterocyclic chemistry has witnessed an unprecedented expansion in the exploration of thiophene derivatives, with compounds like this compound serving as important building blocks for advanced synthetic applications. The compound's unique structural features position it at the intersection of several cutting-edge research areas, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, thiophene derivatives have emerged as privileged scaffolds due to their ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The specific substitution pattern of this compound, featuring both electron-withdrawing and hydrolyzable groups, makes it particularly valuable as an intermediate in the synthesis of bioactive compounds.

Recent advances in multicomponent reaction methodologies have revolutionized the synthesis of complex thiophene derivatives, enabling rapid access to diverse chemical libraries for biological screening. The Gewald reaction, along with its modern variants, has been extensively employed to construct aminothiophene derivatives with potential pharmaceutical applications. These synthetic innovations have facilitated the development of thiophene-containing drugs across multiple therapeutic areas, including antiplatelet agents, anti-inflammatory compounds, and antimicrobial substances. The versatility of thiophene chemistry is exemplified by the successful incorporation of this heterocycle into numerous marketed pharmaceuticals, demonstrating its value as a bioisostere for benzene rings in drug design.

The role of thiophene derivatives in materials science has expanded significantly with the development of organic electronics and photovoltaic applications. The aromatic nature of the thiophene ring, combined with its sulfur heteroatom, provides unique electronic properties that are advantageous for organic semiconductors, light-emitting diodes, and solar cell applications. Compounds like this compound can serve as precursors for more complex thiophene-based polymers and oligomers used in these advanced materials. The ability to fine-tune electronic properties through systematic structural modifications makes thiophene derivatives particularly attractive for developing next-generation organic electronic devices.

| Research Area | Applications | Key Properties Utilized |

|---|---|---|

| Medicinal Chemistry | Drug development, bioactive compounds | Biological activity, metabolic stability |

| Materials Science | Organic electronics, photovoltaics | Electronic properties, processability |

| Catalysis | Ligand design, organocatalysis | Coordination ability, steric effects |

| Astrobiological Research | Biomarker studies, prebiotic chemistry | Stability under extreme conditions |

Current research efforts have also focused on understanding the formation and stability of thiophene derivatives under extreme conditions, particularly in the context of astrobiology and prebiotic chemistry. The detection of thiophene compounds in Martian soil samples has prompted investigations into their potential formation through abiotic processes involving acetylene and transition metal sulfides under hydrothermal conditions. These studies have revealed that thiophene derivatives can form under conditions similar to those present on early Earth, suggesting their potential role in the emergence of organic chemistry in extraterrestrial environments. This research has implications not only for understanding the origin of life but also for developing robust synthetic methodologies that can operate under challenging conditions.

The contemporary emphasis on sustainable chemistry has also influenced thiophene research, with increasing attention to environmentally friendly synthetic methods and the development of thiophene derivatives from renewable feedstocks. Green chemistry approaches, including solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, have been successfully applied to thiophene chemistry, making the synthesis of compounds like this compound more environmentally sustainable. These methodological advances, combined with the compound's inherent structural versatility, continue to drive innovation in heterocyclic chemistry and expand the boundaries of what is achievable in synthetic organic chemistry.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(5-acetylthiophen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHTLYRWGWWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Selective Oxidation of 5-Acetyl-2-thienylacetic Acid Derivatives

One of the principal routes to compounds structurally related to methyl 2-(5-acetylthiophen-2-yl)acetate involves the selective oxidation of 5-acetyl-2-thienylacetic acid or its esters. This method is well-documented for producing carboxylated thiophene derivatives with high yields and selectivity.

Key Reaction Details

- Starting Materials: 5-acetyl-2-thienylacetic acid or its methyl ester.

- Oxidizing Agents: Chromic anhydride-acetic acid complex, chromic anhydride-pyridine complex, dichromate salts, or hypohalites (e.g., sodium hypochlorite).

- Solvents: Acetic acid, acetic anhydride, pyridine, dimethylformamide (DMF), or water-alcohol mixtures.

- Temperature: Generally from 0°C to room temperature (up to 100°C in some cases).

- Reaction Time: Several hours (typically 3–18 hours depending on conditions).

Mechanism and Selectivity

- The oxidation selectively targets the methylene group adjacent to the thiophene ring rather than the acetyl methyl group.

- Protecting groups such as ketals may be used to shield carbonyl functionalities during oxidation with hypohalites.

- The process yields high purity products suitable for further functionalization.

Representative Experimental Data

| Entry | Oxidant & Conditions | Solvent(s) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | CrO3 (chromic anhydride) in acetic acid/anhydride | AcOH + Ac2O | 10 → RT | 76 | Stirred 3.5 h, followed by extraction & recrystallization |

| 2 | CrO3 in pyridine | Pyridine | 0–5 → RT | 75.1 | Stirred overnight, acidic workup |

| 3 | Sodium hypochlorite (NaOCl) oxidation | Water + Methanol | 0–60 | Not specified | Requires carbonyl protection removal post-reaction |

Esterification to Form this compound

Following oxidation, the carboxylic acid intermediate is typically converted into the methyl ester by conventional esterification methods:

- Method: Fischer esterification using methanol and acid catalysts or via methylation of the carboxylate salt.

- Conditions: Reflux in methanol with sulfuric acid or acid catalysts.

- Outcome: High yields of this compound with minimal side products.

This step is often integrated into the overall synthetic route to obtain the target ester compound in a pure form.

Pd-Catalyzed Cross-Coupling and Direct Arylation Approaches

Recent advances in palladium-catalyzed coupling reactions provide alternative synthetic routes to functionalized thiophene derivatives, including this compound analogs.

Reaction Highlights

- Catalyst: Pd(OAc)2 or PdCl(C3H5)(dppb).

- Base: KOAc preferred for higher selectivity.

- Solvent: Dimethylacetamide (DMA) favored.

- Temperature: Around 150°C.

- Selectivity: High regioselectivity for β-functionalization of thiophene ring.

- Yields: Up to 64% isolated yield for related arylated thiophenes.

Table of Reaction Conditions and Outcomes (Representative)

| Entry | Catalyst | Base | Solvent | Temp (°C) | Conversion (%) | Selectivity (Isomer Ratio) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | KOAc | DMA | 150 | 100 | 19 : 81 (2a:2b) | 64 |

| 2 | Pd(OAc)2 | Cs2CO3 | DMA | 150 | 5 | 56 : 44 | N.D. |

| 7 | PdCl(C3H5)(dppb) | KOAc | DMA | 150 | 100 | 21 : 79 | 62 |

Note: 2b is the desired β-arylated isomer related to this compound derivatives.

Protective Group Strategies and Ketal Formation

To improve selectivity and stability during oxidation or coupling, ketal or other carbonyl-protecting groups are employed:

- Example: Formation of ethylene ketal derivatives of 5-acetyl-2-thienylacetic acid methyl ester.

- Reagents: Ethylene glycol, ethyl orthoformate, catalytic p-toluenesulfonic acid.

- Conditions: Room temperature, 3 hours.

- Yield: Approximately 91% of ketal derivative.

- Characterization: Disappearance of carbonyl IR absorption and appearance of dioxolane methylene NMR signals confirm protection.

This approach allows subsequent selective oxidation or coupling without interference from the acetyl group.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Selective oxidation | CrO3/acetic acid complex, NaOCl/hypohalite | High selectivity, industrial scale | 75–76 | Mild conditions, suitable for scale-up |

| Esterification | Methanol, acid catalyst | Simple, high yield | >80 | Standard esterification step |

| Pd-catalyzed coupling | Pd(OAc)2, KOAc, DMA, 150°C | Regioselective β-arylation | 60–70 | Useful for functionalized thiophenes |

| Protective group (ketal) formation | Ethylene glycol, ethyl orthoformate, p-TsOH | Protects carbonyl, improves selectivity | ~91 | Enables selective downstream reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-acetylthiophen-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation and nitric acid for nitration.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated and nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents

Methyl 2-(5-acetylthiophen-2-yl)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of drugs like Tiamonium Iodide and Suprofan, which are known for their therapeutic properties. The compound's ability to undergo various chemical transformations allows it to be a versatile building block in drug development .

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can be synthesized into chalcone derivatives, which exhibit anti-inflammatory properties. These derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

Reagent in Chemical Reactions

this compound is often employed as a reagent in organic synthesis. It participates in palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex molecular architectures. For example, its use in double C–H bond functionalization has been reported to yield high-efficiency products .

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 57-65 | |

| C–H Bond Functionalization | High |

Material Science

Synthesis of Functional Materials

The compound is also explored in material science for synthesizing functional materials like polymers and nanocomposites. Its thiophene structure contributes to the electronic properties desirable in organic electronic devices. Studies have shown that incorporating this compound into polymer matrices enhances conductivity and thermal stability .

Flavoring Agent

Culinary Applications

this compound is recognized for its flavoring properties and is utilized in food products as a flavoring agent. Its aromatic profile makes it suitable for enhancing the taste of various culinary items, although regulatory approvals must be adhered to for safe consumption .

Mechanism of Action

The mechanism of action of Methyl 2-(5-acetylthiophen-2-yl)acetate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS 851340-07-3)

- Molecular Formula : C₉H₉ClO₃S

- Molecular Weight : 232.68 g/mol

- Key Features: Replaces the acetyl group with a chloroacetyl substituent, introducing enhanced electrophilicity due to the chlorine atom. The chloroacetyl group may also improve stability compared to the acetyl analogue .

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Molecular Formula : C₁₀H₁₂N₂O₂S

- Key Features: Incorporates amino and cyano groups, which are strong electron-withdrawing substituents. These groups significantly alter the electronic properties of the thiophene ring, enabling applications in heterocyclic chemistry (e.g., synthesis of thiophene-based dyes or pharmaceuticals). The ethyl ester group offers higher lipophilicity than methyl esters .

Methyl 2-thienyl acetate (CAS 19432-68-9)

- Molecular Formula : C₇H₈O₂S

- Molecular Weight : 156.20 g/mol

- Key Features : A simpler analogue lacking the 5-acetyl substitution. The absence of the acetyl group reduces electron-withdrawing effects, resulting in lower reactivity in electrophilic substitution reactions. Primarily used as a flavoring agent or fragrance component .

Phenyl-Substituted Analogues

Methyl 2-(2-acetylphenyl)acetate (CAS 1248462-73-8)

- Molecular Formula : C₁₁H₁₂O₃

- Key Features: Replaces the thiophene ring with a phenyl ring bearing an acetyl group. The phenyl ring’s higher aromaticity compared to thiophene reduces ring strain but diminishes heterocyclic reactivity. This compound is valuable in synthesizing benzodiazepine derivatives or nonsteroidal anti-inflammatory drugs (NSAIDs) .

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (CAS 1909309-31-4)

- Molecular Formula: C₁₀H₁₃NO₅S

- Molecular Weight : 259.28 g/mol

- Key Features : Incorporates sulfamoyl and methoxy groups, enhancing solubility in polar solvents. The sulfamoyl group’s strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, making it a key intermediate in sulfonamide drug synthesis .

Heterocyclic Analogues with Functional Groups

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Molecular Formula : C₁₀H₁₀N₄O₃

- Key Features : Features a tetrazole ring instead of thiophene, introducing nitrogen-rich heterocyclic properties. The hydroxyl group enables hydrogen bonding, promoting supramolecular interactions in crystal lattices. This compound is used in metal-organic frameworks (MOFs) due to its chelating ability .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Key Features : A β-keto ester with a phenyl group, widely used in Claisen condensations. The ethyl ester provides higher thermal stability than methyl esters, advantageous in high-temperature reactions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Methyl 2-(5-acetylthiophen-2-yl)acetate | C₉H₁₀O₃S | 198.24* | Acetyl, methyl ester | Pharmaceutical intermediates |

| Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate | C₉H₉ClO₃S | 232.68 | Chloroacetyl, methyl ester | Halogenated intermediate synthesis |

| Methyl 2-(2-acetylphenyl)acetate | C₁₁H₁₂O₃ | 192.21 | Phenyl, acetyl | Benzodiazepine derivatives |

| Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate | C₁₀H₁₃NO₅S | 259.28 | Sulfamoyl, methoxy | Sulfonamide drug synthesis |

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | C₁₀H₁₀N₄O₃ | 250.22 | Tetrazole, hydroxyl | MOF construction |

*Calculated based on molecular formula.

Key Findings

- Electronic Effects : Acetyl and sulfamoyl groups enhance electrophilic reactivity, while methoxy and hydroxyl groups promote solubility and intermolecular interactions .

- Ring Systems : Thiophene offers heterocyclic reactivity, phenyl provides aromatic stability, and tetrazole introduces nitrogen-based coordination sites .

- Ester Groups : Methyl esters are more reactive in hydrolysis, whereas ethyl esters offer better thermal stability .

Biological Activity

Methyl 2-(5-acetylthiophen-2-yl)acetate is a thiophene derivative that exhibits notable biological activities, particularly in antimicrobial and cytotoxic domains. This compound's structure features a thiophene ring with an acetyl group at position 5 and a methoxyacetate group at position 2, contributing to its diverse interactions in biological systems.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, outperforming conventional antibiotics in some cases. For instance, a study highlighted its interaction with dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli, indicating strong binding affinity and potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects against cancer cell lines. A study assessed its activity against the human breast cancer cell line MCF-7 using the MTT assay, revealing a dose-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values were calculated to determine the potency of the compound.

Table 2: Cytotoxicity of this compound

While the specific mechanisms by which this compound exerts its biological effects are not fully elucidated, molecular docking studies suggest that it interacts favorably with key target proteins involved in microbial resistance and cancer proliferation. The compound forms hydrogen bonds and hydrophobic interactions with critical residues in these proteins, enhancing its efficacy .

Case Studies

- Antibacterial Efficacy : A study conducted on various thiophene derivatives, including this compound, demonstrated that compounds with similar structures exhibited potent antibacterial activity. The research utilized molecular docking to predict binding affinities and confirmed the compound's superior performance against resistant bacterial strains .

- Cytotoxic Assessment : In a comparative study involving multiple thiophene derivatives, this compound was shown to possess significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-acetylthiophen-2-yl)acetate in academic laboratories?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acid catalysis. Alternatively, transesterification using methyl donors (e.g., dimethyl carbonate) under mild conditions minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product. Similar protocols for structurally related esters, such as ethyl 2-phenylacetoacetate, emphasize controlling reaction temperature (60–80°C) and stoichiometric ratios .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry and ester functionality. Aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% as per forensic standards for analogous compounds) .

- FT-IR : Key peaks include C=O (ester: ~1740 cm⁻¹) and acetyl (thiophene: ~1680 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store at 2–8°C in inert atmospheres to prevent hydrolysis .

- For spills, neutralize with sodium bicarbonate and dispose via certified waste management services. Refer to GHS guidelines for hazard statements (e.g., H315, H319) and first-aid measures (e.g., artificial respiration if inhaled) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Methodology :

- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), anisotropic displacement parameters for non-H atoms, and hydrogen placement via riding models.

- Validation : Check for steric clashes, torsion angles, and Hirshfeld surface analysis to confirm packing efficiency. Structural analogs, such as methyl 2-((2Z,5Z)-2-{(E)-2-[...]acetate, demonstrate the importance of thiophene-acetyl planarity .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to map coupling networks. For example, HMBC correlations between the acetyl carbonyl and thiophene protons confirm substitution patterns.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Dynamic Effects : Consider rotameric equilibria (e.g., ester groups) that may split signals in variable-temperature NMR .

Q. What experimental design considerations optimize reaction yields for derivatives of this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps. For example, reactive distillation (as modeled for methyl acetate production) can enhance esterification efficiency by removing water .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (lipases) for regioselective acetylation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .

Q. How can researchers leverage computational tools to predict physicochemical properties?

- Methodology :

- LogD/Polar Surface Area : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogD ~0.9 at pH 7.4) and permeability (polar surface area ~52 Ų), critical for drug-likeness studies .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding with the acetyl-thiophene moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.